molecular formula C21H19BrN2O4S B297379 N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide

Numéro de catalogue B297379
Poids moléculaire: 475.4 g/mol
Clé InChI: TWWOIRYLFNOIST-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide, also known as BMS-986165, is a small molecule inhibitor that has been developed by Bristol-Myers Squibb for the treatment of autoimmune diseases. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mécanisme D'action

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide selectively inhibits the activity of TYK2, which is a member of the Janus kinase (JAK) family of proteins. TYK2 is involved in the signaling pathways that activate immune cells, and its inhibition can lead to a decrease in the production of pro-inflammatory cytokines. This, in turn, can reduce the inflammation associated with autoimmune diseases.
Biochemical and Physiological Effects:
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide has been shown to reduce the levels of pro-inflammatory cytokines, such as IL-12, IL-23, and IFN-α, in preclinical models of autoimmune diseases. The compound has also been shown to decrease the infiltration of immune cells into inflamed tissues. These effects are consistent with the inhibition of TYK2 and suggest that N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide has potential as a treatment for autoimmune diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide is its selectivity for TYK2, which reduces the potential for off-target effects. The compound has also shown good pharmacokinetic properties in preclinical studies, suggesting that it may be suitable for oral administration. However, as with any experimental compound, there are limitations to its use in lab experiments, including the need for appropriate controls and careful interpretation of the results.

Orientations Futures

There are several potential future directions for the development of N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide. One possibility is the evaluation of the compound in clinical trials for the treatment of autoimmune diseases. Another direction is the investigation of the role of TYK2 in other diseases, such as cancer and infectious diseases. Additionally, the development of more selective inhibitors of TYK2 may lead to improved therapeutic options for autoimmune diseases.

Méthodes De Synthèse

The synthesis of N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide involves several steps, including the reaction of 4-bromobenzenesulfonyl chloride with N-methyl-N-(4-phenoxyphenyl)glycinamide to form the intermediate product. This is followed by the reaction of the intermediate with a suitable amine to yield the final product.

Applications De Recherche Scientifique

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide has been extensively studied in preclinical models of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has been shown to inhibit the activity of a specific protein called TYK2, which is involved in the immune response. Inhibition of TYK2 has been suggested as a potential therapeutic strategy for the treatment of autoimmune diseases.

Propriétés

Formule moléculaire

C21H19BrN2O4S

Poids moléculaire

475.4 g/mol

Nom IUPAC

2-[(4-bromophenyl)sulfonyl-methylamino]-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C21H19BrN2O4S/c1-24(29(26,27)20-13-7-16(22)8-14-20)15-21(25)23-17-9-11-19(12-10-17)28-18-5-3-2-4-6-18/h2-14H,15H2,1H3,(H,23,25)

Clé InChI

TWWOIRYLFNOIST-UHFFFAOYSA-N

SMILES

CN(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br

SMILES canonique

CN(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.